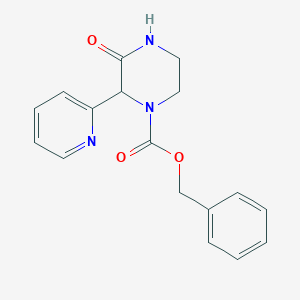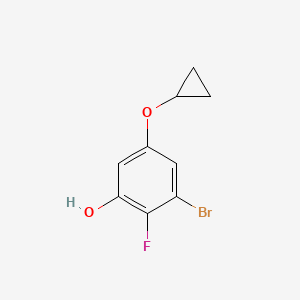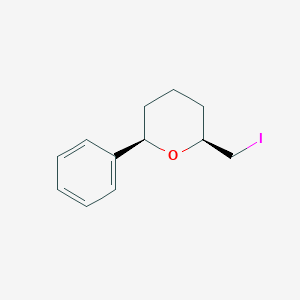![molecular formula C7H6ClNO B13046963 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)
4-Chloro-2,3-dihydrofuro[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3-dihydrofuro[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the fourth position. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles . The process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors and scalable reaction conditions to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dihydrofuro[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The chlorine atom at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
4-Chloro-2,3-dihydrofuro[2,3-B]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to nicotinic receptors, which are involved in neurotransmission . Additionally, the compound’s structure allows it to interact with various enzymes and proteins, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Chloro-2,3-dihydrofuro[2,3-B]pyridine can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-B]pyridine: Lacks the chlorine atom at the fourth position, which may affect its biological activity.
4,6-Diamino-2,3-dihydrofuro[2,3-B]pyridine:
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine: Features a pyrrole ring instead of a furan ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-chloro-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 |
InChI Key |
JJBMQHVRKNUAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=CC(=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)



![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)


![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)




